molecular formula C12H8FNO2 B8341340 2-(4-Fluorobenzoyl)-3-hydroxypyridine

2-(4-Fluorobenzoyl)-3-hydroxypyridine

Cat. No. B8341340
M. Wt: 217.20 g/mol
InChI Key: PIHYBDMXGDARLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorobenzoyl)-3-hydroxypyridine is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorobenzoyl)-3-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzoyl)-3-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluorobenzoyl)-3-hydroxypyridine

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

(4-fluorophenyl)-(3-hydroxypyridin-2-yl)methanone

InChI

InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)12(16)11-10(15)2-1-7-14-11/h1-7,15H

InChI Key

PIHYBDMXGDARLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-fluorobenzoyl)-3-(tributylsilyloxy)pyridine (3.75 g, 11.3 mmol) in tetrahydrofuran (17 ml) was cooled to 0° C. and tetrabutylammonium fluoride (17 ml, 1.0 M in tetrahydrofuran) was added. After 2 h, the reaction mixture was diluted with ethyl acetate. The organic layer was separated, washed with sodium bicarbonate and brine, and dried over sodium sulfate. The organics were removed in vacuo and the residue was purified on a silica gel column using ethyl acetate-hexane (2:8) as the eluant to give 2-(4-fluorobenzoyl)-3-hydroxypyridine (2.2 g).
Name
2-(4-fluorobenzoyl)-3-(tributylsilyloxy)pyridine
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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